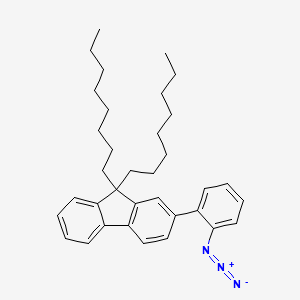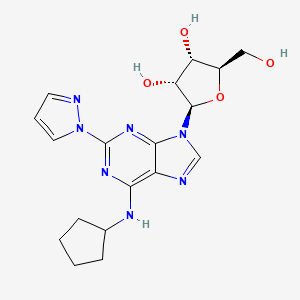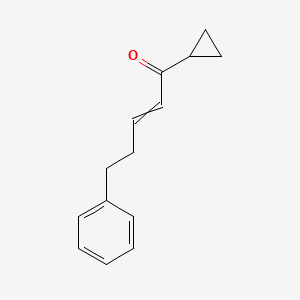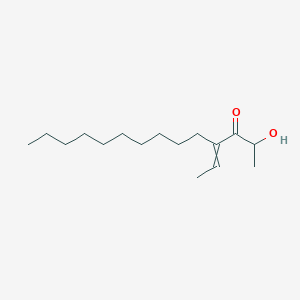
(4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound is characterized by a pyrrolidinone ring, which is a five-membered lactam, and contains both hydroxyl and methylidene functional groups. The stereochemistry of the compound, indicated by the (4S,5S) configuration, plays a crucial role in its reactivity and interaction with biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the diastereoselective reduction of a tautomeric mixture of precursors using L-Selectride. This method provides a concise platform for constructing the desired dihydroxycarboxylate moiety under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes ensuring high yield and purity while minimizing the use of hazardous reagents and conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The methylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction can produce various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying stereochemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which (4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methylidene groups play a crucial role in binding to enzymes and receptors, influencing various biochemical pathways. The stereochemistry of the compound ensures selective binding and activity, making it a potent agent in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S,5S)-5-hydroxy-4-methyl-3-heptanone: Shares similar hydroxyl and methyl groups but differs in the carbon chain length and overall structure.
(+)-trans-(1R,4S,5S)-4-Thujanol: Contains a similar hydroxyl group but has a different ring structure and stereochemistry.
Uniqueness
(4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
916823-76-2 |
|---|---|
Molekularformel |
C6H9NO2 |
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
(4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one |
InChI |
InChI=1S/C6H9NO2/c1-3-5(8)4(2)7-6(3)9/h4-5,8H,1H2,2H3,(H,7,9)/t4-,5-/m0/s1 |
InChI-Schlüssel |
CCUZIPWMGOMETN-WHFBIAKZSA-N |
Isomerische SMILES |
C[C@H]1[C@H](C(=C)C(=O)N1)O |
Kanonische SMILES |
CC1C(C(=C)C(=O)N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide](/img/structure/B12597848.png)

![N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B12597864.png)

![9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide](/img/structure/B12597866.png)
![3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine](/img/structure/B12597872.png)

![3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597889.png)

![2-[(1-Benzothiophen-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12597904.png)


![n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-phenylurea](/img/structure/B12597929.png)

